molecular formula C8H17NO B6220254 rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cis CAS No. 2763584-70-7

rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cis

Cat. No.: B6220254
CAS No.: 2763584-70-7
M. Wt: 143.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cis (also known as rac-MMCPA) is a chiral compound that is used in a variety of scientific research applications. It is a cyclic amine that is composed of five carbon atoms and two nitrogen atoms, with a methyl group attached to the nitrogen atom. Rac-MMCPA is a chiral compound, meaning it exists in two different forms, or enantiomers, which are mirror images of one another. The two enantiomers of rac-MMCPA are the R-enantiomer, also known as the (R)-enantiomer, and the S-enantiomer, also known as the (S)-enantiomer. Rac-MMCPA has been used in a variety of scientific research applications, such as drug synthesis, analytical chemistry, and organic synthesis.

Scientific Research Applications

Rac-MMCPA has been used in a variety of scientific research applications. It has been used in drug synrac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cissis, as it can be used to synrac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cissize chiral drugs. It has also been used in analytical chemistry, as it can be used to analyze rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cis stereochemistry of a compound. Additionally, it has been used in organic synrac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cissis, as it can be used to synrac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cissize a variety of organic compounds.

Mechanism of Action

The mechanism of action of rac-MMCPA is not well understood, but it is believed to involve rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cis formation of an intermediate complex between this compound rac-MMCPA and this compound substrate. This intermediate complex is thought to be stabilized by hydrogen bonding and orac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cisr non-covalent interactions. This intermediate complex is rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cisn thought to be converted into this compound product via a series of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-MMCPA are not well understood. However, it is believed to have some effect on this compound activity of certain enzymes, such as cytochrome P450 enzymes. It is also believed to have some effect on this compound activity of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

The advantages of using rac-MMCPA in laboratory experiments include its high reactivity and its ability to form stable complexes with substrates. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using rac-MMCPA in laboratory experiments is its limited availability.

Future Directions

There are a number of potential future directions for rac-MMCPA research. One potential direction is rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cis development of new synrac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cissis methods for rac-MMCPA. Additionally, furrac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cisr research could be done to investigate this compound biochemical and physiological effects of rac-MMCPA. Furrac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cisrmore, furrac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cisr research could be done to investigate this compound mechanism of action of rac-MMCPA. Additionally, furrac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cisr research could be done to investigate this compound potential applications of rac-MMCPA in drug synrac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cissis and analytical chemistry. Finally, furrac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cisr research could be done to investigate this compound potential applications of rac-MMCPA in organic synrac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cissis.

Synthesis Methods

Rac-MMCPA can be synrac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cissized in a variety of ways. One method involves rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cis reaction of a chiral amine, such as (R)-2-methyl-2-cyclopentanamine, with a methylating agent, such as dimethyl sulfate, to form rac-MMCPA. This reaction is typically carried out in this compound presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The reaction is typically carried out at room temperature and is usually complete within a few hours.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cis involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the amine group, alkylation of the protected amine, and deprotection of the amine group to yield the final product.", "Starting Materials": ["Cyclopentanone", "Methanol", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Methyl iodide", "Sodium cyanoborohydride", "Acetic acid", "Sodium acetate", "Sodium chloride", "Water"], "Reaction": ["Step 1: Protection of the amine group by reaction of methylamine with methyl iodide to form N-methyl-methylamine", "Step 2: Alkylation of the protected amine by reaction of N-methyl-methylamine with cyclopentanone in the presence of sodium borohydride to form rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-ol", "Step 3: Deprotection of the amine group by reaction of rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-ol with hydrochloric acid to form rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine", "Step 4: Formation of the cis isomer by reaction of rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine with acetic acid and sodium acetate in the presence of sodium cyanoborohydride and sodium chloride." ] }

2763584-70-7

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.